molecular formula C11H13ClN2O B15203669 5-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline

5-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline

Cat. No.: B15203669
M. Wt: 224.68 g/mol
InChI Key: RGYDHSZTJYVFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline is an organic compound with the molecular formula C11H13ClN2O. It is a derivative of aniline, featuring a chloro substituent and an oxazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with 4,4-dimethyl-2-oxazoline under reducing conditions. The reaction is carried out in the presence of a reducing agent such as iron powder or tin chloride in an acidic medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline is unique due to the presence of both the chloro substituent and the oxazoline ring. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

5-chloro-2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)aniline

InChI

InChI=1S/C11H13ClN2O/c1-11(2)6-15-10(14-11)8-4-3-7(12)5-9(8)13/h3-5H,6,13H2,1-2H3

InChI Key

RGYDHSZTJYVFDN-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=C(C=C(C=C2)Cl)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.